molecular formula C28H22ClF3N6O3 B1574259 (R,S)-Ivosidenib

(R,S)-Ivosidenib

カタログ番号 B1574259
分子量: 582.96
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,S)-Ivosidenib is a inhibitor of Isocitrate Dehydrogenase (IDH1). 

科学的研究の応用

Ivosidenib in Acute Myeloid Leukemia (AML)

Ivosidenib, a targeted inhibitor of isocitrate dehydrogenase 1 (IDH1), has shown significant efficacy in treating acute myeloid leukemia (AML) with IDH1 mutations. Studies have demonstrated that ivosidenib can induce complete remission and partial hematologic recovery in patients with IDH1-mutated relapsed or refractory AML. The drug's ability to restore normal differentiation and result in clinical responses has been a major breakthrough for patients with this mutation-specific form of AML (Norsworthy et al., 2019), (Choe et al., 2020), (Dinardo et al., 2018).

Ivosidenib in Myelodysplastic Syndrome (MDS)

Ivosidenib has been explored for its potential in treating myelodysplastic syndrome (MDS), particularly in patients with IDH1 mutations. The drug has been found to be effective in inducing complete remission and transfusion independence in patients with IDH1-mutant relapsed or refractory MDS. These findings highlight the potential of ivosidenib as an effective, oral, targeted treatment for patients with this specific form of MDS (Foran et al., 2019), (Dinardo et al., 2018).

Ivosidenib in Solid Tumors

Ivosidenib's application extends beyond hematologic malignancies to solid tumors, such as cholangiocarcinoma, where IDH1 mutations are also prevalent. Clinical trials have shown that ivosidenib can be effective in treating patients with IDH1-mutant cholangiocarcinoma, demonstrating its versatility and potential in targeting IDH1 mutations across various cancer types (Abou-Alfa et al., 2020).

Pharmacokinetics and Drug-Drug Interactions of Ivosidenib

Understanding the pharmacokinetics and potential drug-drug interactions of ivosidenib is crucial in its clinical application. Studies have focused on evaluating the pharmacokinetics, exposure-response, and safety of ivosidenib, providing valuable insights for its optimal use in clinical settings (Jiang et al., 2021).

Combination Therapies with Ivosidenib

Research has also explored combining ivosidenib with other treatments, such as intensive chemotherapy, to enhance its efficacy in AML and other malignancies. These combination therapies are being evaluated for their safety and efficacy, promising to improve treatment outcomes for patients with IDH1-mutant malignancies (Stein et al., 2020).

特性

製品名

(R,S)-Ivosidenib

分子式

C28H22ClF3N6O3

分子量

582.96

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。